molecular formula C19H25NO4S B2366883 N-(4-Ethoxyphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide CAS No. 2305423-48-5

N-(4-Ethoxyphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide

Cat. No.: B2366883
CAS No.: 2305423-48-5
M. Wt: 363.47
InChI Key: QIYXPLFFYKKCCS-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxy group, a methyl group, and a propan-2-yl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-ethoxyaniline with 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halide or alkoxide derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-Methoxyphenyl)benzenesulfonamide: Studied for its potential anti-inflammatory effects.

    N-(4-Methylphenyl)benzenesulfonamide: Investigated for its use in organic synthesis and as a pharmaceutical intermediate.

Uniqueness

N-(4-Ethoxyphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethoxy, methoxy, methyl, and propan-2-yl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c1-6-24-16-9-7-15(8-10-16)20-25(21,22)19-12-17(13(2)3)14(4)11-18(19)23-5/h7-13,20H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYXPLFFYKKCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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